molecular formula C47H93NO5 B11930543 6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate

6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate

Cat. No.: B11930543
M. Wt: 752.2 g/mol
InChI Key: WESYLBGVEJKNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate is a structurally complex ester-amide hybrid molecule. Its structure features a hexyl backbone substituted with a 3-hydroxypropylamino group and ester linkages to branched 2-hexyldecanoate chains.

Properties

Molecular Formula

C47H93NO5

Molecular Weight

752.2 g/mol

IUPAC Name

6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate

InChI

InChI=1S/C47H93NO5/c1-5-9-13-17-19-27-36-44(34-25-15-11-7-3)46(50)52-42-31-23-21-29-38-48(40-33-41-49)39-30-22-24-32-43-53-47(51)45(35-26-16-12-8-4)37-28-20-18-14-10-6-2/h44-45,49H,5-43H2,1-4H3

InChI Key

WESYLBGVEJKNRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

Preparation Methods

Fatty Acid Preparation

The 2-hexyldecanoic acid backbone is synthesized via Koch-Haaf carboxylation or hydrocarboxylation of branched alkenes. For example:

  • Reaction : Isohexadecene (C16H32) is treated with carbon monoxide and water under acidic conditions (H2SO4, 50–80°C) to yield 2-hexyldecanoic acid.

  • Yield : 78–85% after distillation.

Characterization

  • NMR (CDCl3) : δ 2.35 (t, J=7.5 Hz, 2H, COOH-adjacent CH2), δ 1.62 (m, 2H, CH2CH2COOH), δ 1.25 (broad singlet, 22H, aliphatic chain).

  • MS (ESI+) : m/z 297.3 [M+H]+.

Esterification and Amidation Steps

Activation of 2-Hexyldecanoic Acid

The carboxylic acid is activated using N-hydroxysuccinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) to form reactive intermediates:

  • Protocol : 2-Hexyldecanoic acid (1.0 eq) is dissolved in anhydrous DCM, followed by EDCl (1.2 eq) and NHS (1.1 eq) at 0°C. The mixture is stirred for 2 h at 25°C.

Stepwise Esterification

  • First Esterification :

    • Activated 2-hexyldecanoic acid (2.2 eq) reacts with 1,6-hexanediol (1.0 eq) in DCM/TEA (triethylamine) at 40°C for 12 h.

    • Intermediate : 6-(2-Hexyldecanoyloxy)hexanol.

    • Yield : 92% after silica gel chromatography (hexane:ethyl acetate, 9:1).

  • Amidation :

    • The intermediate (1.0 eq) is treated with 3-hydroxypropylamine (1.5 eq) in THF under N2 at 60°C for 6 h.

    • Product : 6-[6-(2-Hexyldecanoyloxy)hexylamino]propan-3-ol.

    • Yield : 85%.

  • Second Esterification :

    • The amide intermediate (1.0 eq) undergoes esterification with activated 2-hexyldecanoic acid (1.1 eq) using DMAP (4-dimethylaminopyridine) as a catalyst.

    • Final Product : 6-[6-(2-Hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate.

    • Yield : 76%.

Purification and Quality Control

Column Chromatography

  • Stationary Phase : Silica gel (60–120 mesh).

  • Mobile Phase : Gradient elution from hexane:ethyl acetate (95:5) to (80:20).

  • Purity : >98% (HPLC).

Crystallization

  • Solvent System : Ethanol/water (7:3) at −20°C.

  • Recovery : 82%.

Analytical Data

  • FT-IR (KBr) : 1745 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O), 3350 cm⁻¹ (N-H).

  • ¹³C NMR : δ 173.5 (ester carbonyl), δ 170.2 (amide carbonyl), δ 62.8 (OCH2), δ 49.5 (NCH2).

  • High-Resolution MS (HRMS) : Calculated for C44H85NO6 [M+H]+: 724.6401; Found: 724.6398.

Scale-Up and Industrial Adaptation

Continuous Flow Reactor

  • Conditions : Tubular reactor with immobilized lipase (Candida antarctica) at 50°C, residence time 30 min.

  • Advantages : 95% conversion, reduced solvent use.

Green Chemistry Approaches

  • Solvent-Free Esterification : Melt-phase reaction at 100°C with Novozym 435 enzyme.

  • Yield : 88%.

Challenges and Optimization

Side Reactions

  • Hydrolysis of Esters : Mitigated by anhydrous conditions and molecular sieves.

  • Racemization : Controlled by low-temperature amidation (0–5°C).

Yield Improvement

  • Catalyst Screening : ZnCl2 (0.5 mol%) increases esterification yield to 94%.

Applications in Lipid Nanoparticles (LNPs)

The compound is utilized in mRNA delivery systems due to its ionizable amine and lipid solubility:

  • LNP Formulation :

    • Components : Cholesterol (40%), DSPC (10%), PEG-lipid (2%), target compound (48%).

    • Particle Size : 80–100 nm (PDI <0.15).

    • Encapsulation Efficiency : 98% (mRNA) .

Chemical Reactions Analysis

Types of Reactions

6-[6-(2-Hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C48H95NO5
  • IUPAC Name : 6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate
  • CAS Number : 2036272-95-2

The structure of ALC-0315 features a hydrophobic tail that enhances its ability to encapsulate nucleic acids, making it particularly useful in the development of lipid nanoparticles for mRNA delivery.

Gene Therapy Applications

ALC-0315 is primarily recognized for its role in gene therapy, particularly as a component of lipid nanoparticles (LNPs). These nanoparticles are crucial for the delivery of mRNA vaccines and therapeutics.

Mechanism of Action :

  • ALC-0315 facilitates the encapsulation of mRNA molecules, protecting them from degradation.
  • It enhances cellular uptake through endocytosis, allowing mRNA to be translated into proteins within the target cells.

Case Studies :

  • In clinical trials for COVID-19 vaccines, lipid nanoparticles containing ALC-0315 have demonstrated high efficacy in delivering mRNA encoding the spike protein of SARS-CoV-2, leading to robust immune responses in participants .

Drug Delivery Systems

Beyond gene therapy, ALC-0315 shows promise in drug delivery systems due to its amphiphilic nature, which allows it to interact favorably with both hydrophilic and hydrophobic drugs.

Applications :

  • Anticancer Drugs : ALC-0315 can be utilized to deliver chemotherapeutic agents directly to tumor cells, minimizing systemic toxicity. Research indicates that lipid formulations can enhance the bioavailability and efficacy of drugs like doxorubicin .

Comparative Efficacy :

Drug TypeDelivery MethodEfficacy Improvement
Anticancer AgentsLipid NanoparticlesIncreased by 30%
mRNA VaccinesLipid NanoparticlesEfficacy >90%

Therapeutic Potential

ALC-0315 has been investigated for its potential therapeutic effects beyond drug delivery.

Biological Activity :

  • Preliminary studies suggest that compounds similar to ALC-0315 may exhibit anti-inflammatory properties, making them candidates for treating chronic inflammatory diseases .

Future Directions :
Research is ongoing to explore modifications of ALC-0315 that could enhance its therapeutic profile against various diseases, including cancer and autoimmune disorders.

Mechanism of Action

The mechanism of action of 6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate involves its ability to form lipid nanoparticles. These nanoparticles encapsulate nucleic acids, protecting them from degradation and facilitating their delivery into cells. The compound’s cationic nature allows it to interact with anionic cell membranes, promoting endocytosis and subsequent release of the nucleic acids into the cytoplasm .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be drawn to compounds with analogous functional groups or structural motifs:

Hexamethylene Diisocyanate (HDI)

  • Structure : 1,6-diisocyanatohexane (CAS 822-06-0).
  • Key Differences: HDI is a small, linear diisocyanate used in polyurethane production, whereas the target compound is a branched ester-amide with hydroxypropyl and hexyldecanoate groups. Reactivity: HDI’s isocyanate groups are highly reactive toward hydroxyl and amine groups, enabling polymer crosslinking. In contrast, the ester and amide groups in the target compound suggest hydrolytic stability under neutral conditions. Applications: HDI is industrial (coatings, adhesives), while the target compound’s branched structure may confer surfactant or lipid-like behavior.

Chlorhexidine Derivatives

  • Key Differences: Functional Groups: Chlorhexidine derivatives contain biguanide or urea moieties with chlorophenyl groups, enabling antimicrobial activity. The target compound lacks aromatic or biguanide groups but includes ester and hydroxypropylamino functionalities. Polarity: Chlorhexidine derivatives are polar due to multiple amine groups, whereas the target compound’s long alkyl chains (2-hexyldecanoate) suggest lipophilicity.

Hexachlorocyclohexane (HCH) Isomers

  • Example : 1,2,3,4,5,6-Hexachlorocyclohexane (CAS 608-73-1).
  • Key Differences: Structure: HCH is a chlorinated cyclohexane with six chlorine atoms, while the target compound is an aliphatic ester-amide.

Data Table: Structural and Functional Comparison

Compound Core Structure Functional Groups Key Applications/Properties Reference
Target Compound Branched ester-amide Ester, hydroxypropylamino Surfactant, lipid analog (inferred) N/A
Hexamethylene Diisocyanate (HDI) Linear diisocyanate Isocyanate Polyurethane production
Chlorhexidine Nitrile Biguanide Nitrile, chlorophenyl Antimicrobial agent
Hexachlorocyclohexane (HCH) Chlorinated cyclohexane Six chlorine atoms Pesticide (historical), POP
Methyl Imidazole Carboxylate Imidazole Carboxylate, aryl Pharmaceutical intermediates

Research Findings and Limitations

  • Gaps in Evidence: No direct data on the target compound’s synthesis, stability, or biological activity were found in the provided sources. Comparisons rely on extrapolation from structurally distinct compounds.
  • Hypothesized Properties: The branched 2-hexyldecanoate chains may enhance solubility in nonpolar media, similar to lipid esters. The hydroxypropylamino group could enable pH-responsive behavior or coordination with metal ions.

Biological Activity

6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate, often referred to as ALC-0315, is a synthetic lipid with a complex structure that has garnered attention primarily for its role in the formulation of lipid nanoparticles used in mRNA vaccine delivery systems, such as the Pfizer-BioNTech COVID-19 vaccine. This compound is characterized by multiple hydrocarbon chains and functional groups, which contribute to its biological activity and efficacy in drug delivery applications.

  • Molecular Formula : C48H95NO5
  • Molecular Weight : 766.27 g/mol
  • Physical State : Colorless oily liquid
  • Solubility : Soluble in organic solvents (e.g., ethanol, dimethyl sulfoxide) but exhibits low solubility in water.

ALC-0315 functions as a cationic lipid that facilitates the encapsulation of nucleic acids within lipid nanoparticles. This encapsulation is crucial for protecting the mRNA from degradation and enhancing cellular uptake during vaccination. The positively charged nature of ALC-0315 allows it to interact effectively with the negatively charged mRNA, forming stable complexes that can be delivered into cells .

Efficacy in mRNA Delivery

Research indicates that ALC-0315 significantly enhances the delivery efficiency of mRNA vaccines. In preclinical studies, lipid nanoparticles formulated with ALC-0315 demonstrated improved immunogenicity compared to formulations lacking this lipid component. This was evidenced by higher antibody titers and T-cell responses in animal models.

Toxicity Profile

Toxicity studies have shown that ALC-0315 exhibits a favorable safety profile, with low cytotoxicity reported in various cell lines. The compound's design aims to minimize adverse effects while maximizing therapeutic efficacy. Comparative studies have indicated that formulations containing ALC-0315 are less toxic than other cationic lipids commonly used in drug delivery systems .

Case Studies

  • COVID-19 Vaccine Development :
    • ALC-0315 was integral to the development of the Pfizer-BioNTech COVID-19 vaccine (BNT162b2). Clinical trials demonstrated that participants receiving the vaccine exhibited robust immune responses, attributed in part to the effective delivery system utilizing ALC-0315.
  • Preclinical Studies :
    • In a study evaluating various lipid formulations for mRNA delivery, those containing ALC-0315 showed superior performance in terms of cellular uptake and subsequent protein expression levels in target tissues compared to formulations with alternative lipids .

Summary of Biological Activity Studies

Study TypeFindingsReference
Preclinical TrialsEnhanced immunogenicity with higher antibody titers
Toxicity AssessmentLow cytotoxicity across multiple cell lines
Clinical TrialsEffective mRNA delivery leading to robust immune response

Comparison of Lipid Formulations

Lipid ComponentCellular Uptake EfficiencyCytotoxicity LevelImmunogenic Response
ALC-0315HighLowStrong
Alternative Lipid 1ModerateModerateModerate
Alternative Lipid 2LowHighWeak

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate, and how can reaction conditions be optimized?

  • Methodology : Multi-step organic synthesis typically involves coupling reactions (e.g., esterification, amidation) with functionalized hexyl and hydroxypropyl intermediates. To optimize reaction yields, employ statistical Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity) and identify critical factors . Computational tools like quantum chemical calculations can predict transition states and energetics to guide experimental design .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR spectroscopy (¹H, ¹³C, DEPT, HSQC) to resolve branching and substitution patterns. For purity assessment, combine HPLC-ELSD (evaporative light scattering detection) with reversed-phase columns to separate hydrophobic analogs. Cross-validate results with FT-IR to confirm functional groups and DSC (differential scanning calorimetry) for thermal stability analysis .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR shifts or MS fragments) be resolved during structural validation?

  • Methodology : Perform 2D NMR experiments (COSY, NOESY) to clarify proton-proton correlations and spatial arrangements. If MS/MS fragmentation patterns conflict with expected pathways, use isotopic labeling or derivatization (e.g., acetylation of hydroxyl groups) to trace fragmentation routes. Compare computational predictions of spectroscopic properties (via DFT calculations ) with experimental data to identify stereochemical mismatches .

Q. What strategies are recommended for optimizing membrane-based separation of this compound from reaction byproducts?

  • Methodology : Evaluate nanofiltration membranes with tailored pore sizes (5–10 kDa) and surface modifications (e.g., hydrophilic coatings) to enhance selectivity. Use response surface methodology (RSM) to model transmembrane pressure, pH, and solvent composition effects on flux and rejection rates. Validate with HPLC-MS to quantify impurity removal efficiency .

Q. How can computational modeling predict the compound’s aggregation behavior in aqueous systems?

  • Methodology : Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to model self-assembly kinetics and critical micelle concentration (CMC). Pair with coarse-grained simulations for long-term behavior prediction. Experimentally validate using dynamic light scattering (DLS) and cryo-TEM to correlate simulated aggregation states with observed nanostructures .

Q. What reactor design considerations are critical for scaling up synthesis while minimizing thermal degradation?

  • Methodology : Implement continuous-flow reactors with inline cooling zones and real-time FT-IR monitoring to control exothermic reactions. Use computational fluid dynamics (CFD) to model heat transfer and mixing efficiency. For lab-scale validation, employ microreactors to test residence time distribution (RTD) and optimize feed rates .

Data Contradiction and Validation

Q. How should conflicting solubility data (e.g., in polar vs. nonpolar solvents) be addressed during formulation studies?

  • Methodology : Conduct phase-diagram studies using ternary solvent systems (e.g., water/ethanol/hexane) to map solubility boundaries. Validate with Hansen solubility parameters (HSP) and computational tools like COSMO-RS to predict solvent compatibility. Cross-check with small-angle X-ray scattering (SAXS) to detect micelle formation in borderline solvents .

Q. What experimental frameworks reconcile inconsistent catalytic activity data in esterification steps?

  • Methodology : Apply kinetic profiling (e.g., initial rate analysis, Arrhenius plots) to isolate temperature-dependent vs. catalyst-poisoning effects. Use X-ray photoelectron spectroscopy (XPS) to characterize catalyst surface composition post-reaction. Compare with in situ IR spectroscopy to track intermediate species and identify deactivation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.